1-Benzyl-4-(N-Boc-amino)piperidine
CAS No.: 73889-19-7
Cat. No.: VC2016087
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73889-19-7 |
---|---|
Molecular Formula | C17H26N2O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | tert-butyl N-(1-benzylpiperidin-4-yl)carbamate |
Standard InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |
Standard InChI Key | WFKLUNLIZMWKNF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Chemical Identity and Properties
1-Benzyl-4-(N-Boc-amino)piperidine (CAS: 73889-19-7) is a Boc-protected piperidine derivative that serves as an important intermediate in pharmaceutical synthesis. It features a piperidine ring with a benzyl substituent at position 1 and a tert-butoxycarbonyl (Boc) protected amino group at position 4.
Basic Information
Property | Value |
---|---|
Chemical Name | 1-Benzyl-4-(N-Boc-amino)piperidine |
CAS Number | 73889-19-7 |
Molecular Formula | C17H26N2O2 |
Molecular Weight | 290.4 g/mol |
Synonyms | tert-Butyl (1-benzylpiperidin-4-yl)carbamate; 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine; Carbamic acid, N-[1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)Cc2ccccc2 |
InChI | 1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) |
Physicochemical Properties
Property | Description |
---|---|
Appearance | White to off-white crystalline powder |
Odor | Odorless |
Melting Point | 98-102°C or 122-125°C (literature values vary) |
Density | ~1.12 g/cm³ (estimated) |
Solubility | Soluble in DMSO, methanol, and dichloromethane; sparingly soluble in water |
Storage Conditions | Store in a cool, dry place under inert atmosphere |
Synthesis Methodologies
Several synthetic approaches have been reported for the preparation of 1-Benzyl-4-(N-Boc-amino)piperidine. The most commonly employed routes involve protection of the amino group with a Boc moiety.
Synthesis from 4-Piperidinecarboxamide
One method involves the use of 4-piperidinecarboxamide as a starting material. The synthetic route proceeds through:
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Reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine
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Subsequent benzylation of the nitrogen at position 1
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Conversion of the carboxamide to the amine functionality
This approach offers good yields and selectivity, making it suitable for industrial production .
Hoffmann Rearrangement Method
Another approach utilizes the Hoffmann rearrangement to convert the amide to an amine:
-
Synthesis of 1-Boc-4-piperidyl urea from 4-piperidyl urea using di-tert-butyl dicarbonate
-
Treatment with bromine under basic conditions (sodium hydroxide solution)
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Refluxing for 3-5 hours, followed by pH adjustment and extraction
This method has been reported to give yields of approximately 99% with purity exceeding 98% .
Table of Synthesis Conditions
Method | Starting Material | Reagents | Conditions | Yield | Purity |
---|---|---|---|---|---|
Direct Boc Protection | 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate, triethylamine | Room temperature, 8-10h | 72-75g from 50g starting material | >95% |
Hoffmann Rearrangement | 1-Boc-4-piperidyl urea | Bromine, 40-60% NaOH | Reflux 3-5h, pH adjustment to 5-6 | 40-45g from 50g starting material | >98% |
Debenzylation | 1-Benzyl-4-(N-Boc-amino)piperidine | H2, 10% Pd/C | Methanol, 12h | 99% | Not specified |
Spectroscopic Characterization
1-Benzyl-4-(N-Boc-amino)piperidine has been extensively characterized using various spectroscopic techniques to elucidate its structural features and confirm its identity.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to study the vibrational modes of this compound. These studies compared experimental values with theoretical calculations using Density Functional Theory (DFT), specifically employing the B3LYP and dispersion correction method WB97XD with the 6-311++G(d,p) basis set .
Applications in Pharmaceutical Chemistry
1-Benzyl-4-(N-Boc-amino)piperidine serves as a versatile building block in pharmaceutical synthesis, contributing to the development of various bioactive compounds.
Medicinal Chemistry Applications
Application Area | Description | Examples |
---|---|---|
Kinase Inhibitors | Used in the synthesis of compounds targeting protein kinases | Building blocks for oncology and inflammatory disease therapeutics |
Neurological Drugs | Component in the synthesis of compounds affecting the central nervous system | Precursors for treatments of neurological disorders |
Peptide Synthesis | Employed in protecting group strategies | Creation of peptide-based therapeutics |
Catalytic Applications | Utilized as a catalyst in asymmetric organic reactions | Synthesis of chiral compounds |
Role in Heterocyclic Compound Synthesis
The compound plays a significant role in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical development. The Boc-protected amine functionality allows for selective reactions at other positions of the molecule, enabling stepwise modifications to create complex structures .
Antiviral Research
Recent research has investigated piperidine derivatives, including those similar to 1-Benzyl-4-(N-Boc-amino)piperidine, for their potential antiviral properties. Studies have shown that 1,4,4-trisubstituted piperidines, which can be synthesized from compounds like 1-Benzyl-4-(N-Boc-amino)piperidine, exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro). Although the inhibitory activity was modest, these findings suggest potential for further development as non-covalent coronavirus Mpro inhibitors .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 1-Benzyl-4-(N-Boc-amino)piperidine and its reactivity provides valuable insights for designing derivatives with enhanced properties.
HOMO-LUMO Analysis
HOMO-LUMO studies reveal important information about the electronic properties and reactivity of the compound. The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital is a critical parameter that influences chemical stability and reactivity .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the potential interaction of 1-Benzyl-4-(N-Boc-amino)piperidine derivatives with biological targets. One study examined interactions with VEGFR-2 Kinase, an important target in anti-cancer therapy, suggesting potential applications in oncology research .
Thermodynamic Parameters
Research has explored various thermodynamic parameters of the compound, providing insights into its stability and reactivity under different conditions. These studies contribute to a better understanding of how structural modifications might influence the compound's behavior in different chemical environments .
Parameter | Specification |
---|---|
Purity (HPLC) | ≥98.0% |
Residual Solvents | ≤0.5% (ICH Q3C compliant) |
Heavy Metals | ≤10 ppm |
Water Content (KF) | ≤0.2% |
Stability Considerations
For maximum stability, 1-Benzyl-4-(N-Boc-amino)piperidine should be stored in a cool, dry place under inert atmosphere. These conditions help prevent degradation and maintain the compound's purity over time .
Classification | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
WGK Germany | 3 (Severe hazard to waters) |
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